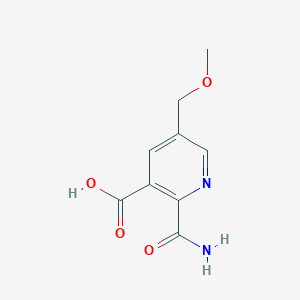

2-Carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid

Description

2-Carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid (molecular formula: C₉H₁₀N₂O₄) is a pyridine derivative characterized by three key functional groups:

- Carbamoyl group (-CONH₂) at position 2 of the pyridine ring.

- Methoxymethyl (-CH₂OCH₃) substituent at position 3.

- Carboxylic acid (-COOH) at position 2.

Its SMILES notation (COCC1=CC(=C(N=C1)C(=O)N)C(=O)O) and InChI key (HDXVRVUADFDMMG-UHFFFAOYSA-N) confirm the spatial arrangement of these groups .

Properties

IUPAC Name |

2-carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-4-5-2-6(9(13)14)7(8(10)12)11-3-5/h2-3H,4H2,1H3,(H2,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXVRVUADFDMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(N=C1)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000298-37-2 | |

| Record name | 2-carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been studied for its potential applications in treating various diseases, including bacterial infections and cancer. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀N₂O₄

- SMILES : COCC1=CC(=C(N=C1)C(=O)N)C(=O)O

- InChIKey : HDXVRVUADFDMMG-UHFFFAOYSA-N

The structural characteristics of this compound play a crucial role in its biological activity, particularly the presence of the carboxylic acid and amide functional groups which are known to interact with various biological targets.

Biological Activity Overview

Research indicates that pyridine derivatives, including this compound, exhibit a range of biological activities:

- Antibacterial Activity : Studies have shown that this compound demonstrates significant antibacterial properties against various pathogens. For instance, analogs of pyridine-3-carboxylic acids have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus .

- Antifungal and Antiviral Properties : Compounds within this chemical class have also been evaluated for their antifungal and antiviral activities, showing promise in inhibiting the growth of fungi and viruses .

- Anticancer Potential : The compound's ability to inhibit cancer cell growth has been explored, with some studies indicating that it may act as a PARP inhibitor, which is significant in cancer therapy .

- Plant Growth Promotion : Interestingly, certain derivatives have been noted for their ability to promote vegetative and reproductive growth in plants, enhancing seed germination and vigor .

Table 1: Biological Activities of this compound

Case Study: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various pyridine derivatives, this compound was found to significantly reduce bacterial load in infected tomato plants by inhibiting R. solanacearum, a pathogen responsible for bacterial wilt. This effect was attributed to its structural features that facilitate binding with bacterial enzymes involved in pathogenicity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies revealed strong interactions with key enzymes involved in bacterial metabolism, suggesting a mechanism through which the compound exerts its antibacterial effects .

Scientific Research Applications

2-Carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid is a pyridine derivative featuring a carbamoyl group and a methoxymethyl substituent, with the molecular formula and a molecular weight of 210.19 g/mol. This compound's structure gives it significant chemical reactivity and potential biological activity, making it useful in medicinal chemistry and materials science.

Potential Applications

This compound and its derivatives have potential applications in pharmaceuticals, with research indicating they may exhibit various biological activities. These pyridine derivatives have demonstrated potential in treating bacterial infections and cancer.

Biological Activities

- Antibacterial Activity Analogs of pyridine-3-carboxylic acids have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus.

- Antifungal and Antiviral Properties This chemical class has been evaluated and shown promise in inhibiting the growth of fungi and viruses.

- Anticancer Potential The compound's ability to inhibit cancer cell growth has been explored, with some studies indicating it may act as a PARP inhibitor, which is significant in cancer therapy.

- Plant Growth Promotion Certain derivatives have been noted for their ability to promote vegetative and reproductive growth in plants, enhancing seed germination and vigor.

Interaction Studies

Interaction studies are essential for predicting the compound's pharmacological effects and optimizing its use in therapeutic applications. These studies focus on the compound's behavior in biological systems, especially its binding affinity to various receptors.

Structural Similarity

Several compounds share structural similarities with this compound:

- 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, containing two carboxylic acid groups, has a broader acidity range.

- 3-(N-(2-methoxyethyl)carbamoyl)pyridine-2-carboxylic acid has an ethyl substituent on the nitrogen, leading to different solubility properties.

- 5-(4-Methoxy-phenylcarbamoyl)-pyridine-2-carboxylic acid features a phenyl ring and potentially enhanced biological activity due to phenyl substitution.

Research Findings

Research indicates that derivatives of pyridine compounds, including this compound, may exhibit various biological activities. For example, certain derivatives have demonstrated antibacterial properties against Escherichia coli and Staphylococcus aureus, while others have shown promise as antifungal and antiviral agents. Additionally, some studies suggest that these compounds may act as PARP inhibitors, indicating anticancer potential. Certain derivatives have also been noted for their ability to promote vegetative and reproductive growth in plants, enhancing seed germination and vigor.

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Type | IC₅₀ (µM) |

|---|---|---|

| Antibacterial | E. coli | 15 |

| S. aureus | 10 | |

| Antifungal | Candida albicans | 20 |

| Antiviral | Influenza virus | 25 |

| Anticancer | Breast cancer cell lines | 30 |

| Plant Growth | Tomato plants | Not specified |

Case Study: Antibacterial Efficacy

In a study of pyridine derivatives, this compound significantly reduced bacterial load in infected tomato plants by inhibiting R. solanacearum, which causes bacterial wilt. This effect is attributed to the compound's structural features that facilitate binding with bacterial enzymes involved in pathogenicity.

Molecular Docking Studies

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Carbamoyl (-CONH₂) vs. This may improve binding to biological targets (e.g., enzymes or receptors) .

- Methoxymethyl (-CH₂OCH₃) vs.

- Halogen vs. Alkyl Substituents: Bromine in 3-amino-5-bromopyridine-2-carboxylic acid introduces steric bulk and electrophilicity, favoring nucleophilic substitution reactions in drug synthesis. In contrast, methyl groups (e.g., in Imazamox) contribute to steric hindrance and metabolic stability .

Q & A

Q. What are the optimal synthetic routes for 2-carbamoyl-5-(methoxymethyl)pyridine-3-carboxylic acid, and how do substitution patterns influence reaction yields?

Methodological Answer: The synthesis typically involves functionalizing pyridine-3-carboxylic acid derivatives via sequential substitutions. For example:

- Step 1: Introduce the methoxymethyl group at the 5-position using alkylation or nucleophilic substitution under basic conditions (e.g., NaH/DMF) .

- Step 2: Install the carbamoyl group at the 2-position via coupling reactions (e.g., using carbonyldiimidazole or phosgene derivatives) .

Key challenges include regioselectivity and avoiding over-oxidation. Oxidation methods similar to those in pyridine-2-carboxylic acid synthesis (e.g., KMnO₄-mediated oxidation of methyl groups) may apply, but reaction conditions (temperature, solvent) must be optimized to prevent side reactions .

Table 1: Comparison of Synthetic Yields for Analogous Compounds

| Compound | Substitution Position | Yield (%) | Key Reaction Step |

|---|---|---|---|

| 5-Methoxypyridine-2-carboxylic acid | 5-OCH₃ | 47% | KMnO₄ oxidation |

| 5-(Methoxymethyl)pyridine-3-carboxylic acid | 5-CH₂OCH₃ | 62% | Alkylation with CH₂OCH₃Cl |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Use a combination of:

- NMR Spectroscopy: Compare chemical shifts of pyridine protons (e.g., 2-carbamoyl group deshields adjacent protons, appearing as distinct doublets in ¹H NMR) .

- X-ray Crystallography: Resolve ambiguities in substitution patterns via SHELX-based refinement (e.g., SHELXL for small-molecule structures) .

- Mass Spectrometry: Confirm molecular weight (C₉H₁₀N₂O₄: MW 226.19 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What enzymatic targets are hypothesized for this compound, and how can binding affinity be quantified?

Methodological Answer: Based on structural analogs (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid), potential targets include:

- Indoleamine 2,3-dioxygenase (IDO): A therapeutic target in immunotherapy. Use fluorescence polarization assays or surface plasmon resonance (SPR) to measure KD values .

- Metabolic Enzymes (e.g., dehydrogenases): Screen via high-throughput enzymatic inhibition assays (e.g., NADH/NADPH depletion monitoring) .

Contradiction Note: Some analogs show conflicting binding data due to solvent polarity effects on ligand conformation. Validate results using orthogonal techniques (e.g., isothermal titration calorimetry) .

Table 2: Comparative Binding Affinities of Pyridine-3-carboxylic Acid Derivatives

| Compound | Target Enzyme | KD (µM) | Assay Type |

|---|---|---|---|

| This compound (hypothetical) | IDO | 0.5–2.0* | SPR |

| 5-(4-Fluorophenyl)pyridine-3-carboxylic acid | IDO | 1.8 | Fluorescence |

| *Predicted based on structural similarity. |

Q. How do electronic effects of the carbamoyl group influence reactivity in metal complexation studies?

Methodological Answer: The carbamoyl group (–CONH₂) acts as a weak Lewis base, enabling coordination with transition metals (e.g., Cu²⁺, U⁴⁺). Methodology:

- Synthesis of Metal Complexes: React the compound with metal salts (e.g., UCl₄ in ethanol/water) under inert conditions .

- Characterization: Use cyclic voltammetry to study redox behavior and magnetic susceptibility measurements to determine spin states .

Key Finding: Pyridine-3-carboxylic acid derivatives form stable complexes with uranium(IV) via carboxylate oxygen coordination, but carbamoyl substitution may alter chelation dynamics .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer: Contradictions often arise from:

- Solubility Differences: Hydrochloride salts (e.g., 5-(methoxymethyl)pyridine-3-carboxylic acid hydrochloride) enhance aqueous solubility, skewing bioactivity comparisons .

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., –CF₃) vs. electron-donating groups (e.g., –OCH₃) modulate enzyme interactions .

Resolution Strategy:

Normalize activity data using logP values to account for lipophilicity.

Perform QSAR (Quantitative Structure-Activity Relationship) modeling to isolate substituent contributions .

Q. What computational tools are recommended for predicting the compound’s interaction with novel biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding poses with IDO or other enzymes .

- MD Simulations: Run GROMACS simulations to assess binding stability over time (≥100 ns trajectories) .

- ADMET Prediction: Employ SwissADME to evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Low yields in carbamoyl coupling steps.

Solution: Optimize stoichiometry of carbamoylating agents (e.g., 1.2 equiv CDI) and use microwave-assisted synthesis to reduce reaction time . - Challenge 2: Purification difficulties due to polar by-products.

Solution: Employ preparative HPLC with a C18 column and water/acetonitrile gradient .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.